molecular formula C14H14N4O4 B10914823 3-{[4-(acetylamino)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[4-(acetylamino)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10914823
M. Wt: 302.29 g/mol
InChI Key: SCYQEGDQXASFJO-UHFFFAOYSA-N
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Description

3-{[4-(ACETYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring, an acetylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(ACETYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced by acetylation of an aniline derivative using acetic anhydride.

    Coupling Reaction: The acetylamino aniline derivative is then coupled with the pyrazole ring through a carbonyl linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions that are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(ACETYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-{[4-(ACETYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(ACETYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but with a difluoromethyl group instead of the acetylamino group.

    1H-Pyrazole-4-carboxylic acid: Lacks the acetylamino and methyl groups, making it a simpler analog.

Uniqueness

3-{[4-(ACETYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the presence of the acetylamino group, which imparts specific chemical and biological properties that are not observed in its simpler analogs

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

3-[(4-acetamidophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H14N4O4/c1-8(19)15-9-3-5-10(6-4-9)16-13(20)12-11(14(21)22)7-18(2)17-12/h3-7H,1-2H3,(H,15,19)(H,16,20)(H,21,22)

InChI Key

SCYQEGDQXASFJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C=C2C(=O)O)C

Origin of Product

United States

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